Cas no 1315481-36-7 ((6R,7S)-Cefoperazone)

(6R,7S)-Cefoperazone structure
(6R,7S)-Cefoperazone structure
Product Name:(6R,7S)-Cefoperazone
CAS-nummer:1315481-36-7
MF:C25H27N9O8S2
MW:645.66738152504
CID:1063021
PubChem ID:7048630
Update Time:2025-07-18

(6R,7S)-Cefoperazone Chemische en fysische eigenschappen

Naam en identificatie

    • (6R,7S)-Cefoperazone
    • (6R,7S)-Cefoperazone Sodium Salt
    • (6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2R)-2-(((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R,7S)-
    • UNII-988VQV27Q4
    • Q27167049
    • (6r,7r)-7-[[(2r)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxy-phenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabi-cyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 1315481-36-7
    • AC1OFCHP
    • (6R,7S)-7-(((2R)-2-(((4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • CEFOPERAZONE SODIUM IMPURITY F [EP IMPURITY]
    • (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • DTXSID40427575
    • Cefoperazone sodium impurity F [EP]
    • CHEBI:95224
    • 988VQV27Q4
    • (6R,7S)-7-(((2R)-2-(((4-Ethyl-2,3-dioxopiperazine-1-yl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
    • InChI-sleutel: GCFBRXLSHGKWDP-ZMPRRUGASA-N
    • LACHT: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@@H]([C@@H]12)NC([C@@H](C1C=CC(=CC=1)O)NC(N1C(C(N(CC)CC1)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 645.14200
  • Monoisotopische massa: 645.14240120g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.7
  • Topologisch pooloppervlak: 271Ų

Experimentele eigenschappen

  • PSA: 277.84000
  • LogboekP: -0.25360

(6R,7S)-Cefoperazone Beveiligingsinformatie

(6R,7S)-Cefoperazone Prijsmeer >>

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